Avoid rapid dye washout in lipid bilayer studies. Unlike water-soluble Rhodamine B, Octadecyl Rhodamine B Chloride (R18) features a permanent C18 membrane anchor.
Procurement note: High-purity dye shipped ambient; reliable global supply for uninterrupted research.
Octadecyl Rhodamine B Chloride (CAS 65603-19-2), commonly referred to as R18, is a highly lipophilic cationic fluorescent dye characterized by a Rhodamine B fluorophore conjugated to an 18-carbon alkyl chain. This structural modification transforms the classical water-soluble dye into a robust amphiphilic membrane anchor. Commercially procured primarily for lipid bilayer integration, the compound exhibits an excitation/emission profile of approximately 565/585 nm in lipid environments and is defined by its pronounced concentration-dependent self-quenching behavior, making it a foundational, single-component reagent for membrane dynamics and lipid mixing assays [REFS-1, REFS-2].
Attempting to substitute Octadecyl Rhodamine B Chloride with its parent compound, Rhodamine B, fundamentally fails in membrane applications due to the lack of the octadecyl anchor. Rhodamine B is highly water-soluble and will not stably partition into or remain anchored within lipid bilayers, resulting in rapid washout and a complete inability to report lipid mixing [1]. Furthermore, substituting this compound with other common lipophilic tracers, such as DiI or DiD, often forces researchers to procure and optimize dual-dye FRET pairs to monitor fusion. The verified capacity of Octadecyl Rhodamine B Chloride to self-quench at high membrane densities allows it to function as a standalone dequenching reporter, significantly simplifying assay design and reducing reagent procurement complexity [2].
Shorter-chain rhodamine probes show slower translocation, which may alter membrane residence and labeling persistence.
Rh-PE dequenching is substantially slower; reported data indicate it may underestimate fusion rates compared to R18.
DORh-B is reported not appropriate for tracking membrane merging, making it a poor substitute in fusion assays.
R18 photobleaching eliminates viral infectivity; DiI retains infectivity, which can confound post-imaging functional readouts.
The addition of the C18 alkyl chain fundamentally alters the solubility and handling profile of the fluorophore. While standard Rhodamine B is highly water-soluble (8-15 g/L) [2], Octadecyl Rhodamine B Chloride exhibits a critical aggregation concentration (CAC) of approximately 14 nM in aqueous media, driving near-complete partitioning into lipid bilayers such as DOPC or viral envelopes [1]. This extreme hydrophobicity ensures stable retention during rigorous washing steps, whereas generic Rhodamine B rapidly diffuses into the aqueous phase, rendering it useless for long-term membrane tracking.
| Evidence Dimension | Aqueous solubility and membrane partitioning |
| Target Compound Data | Octadecyl Rhodamine B Chloride (CAC ~14 nM; near-complete lipid partitioning) |
| Comparator Or Baseline | Rhodamine B (Water solubility 8-15 g/L; no stable lipid anchoring) |
| Quantified Difference | >10^6 difference in aqueous solubility threshold; exclusive lipid retention for the target compound. |
| Conditions | Aqueous media vs. DOPC/lipid bilayer models |
Buyers must select Octadecyl Rhodamine B Chloride over Rhodamine B to ensure the fluorophore remains permanently anchored in the target liposome or cell membrane during complex multi-step assays.
Octadecyl Rhodamine B Chloride is highly effective for lipid mixing workflows because it exhibits proportional fluorescence self-quenching when incorporated into lipid bilayers at surface densities between 1 to 9 mol% [1]. Upon membrane fusion with an unlabeled target, the spatial dilution of the dye relieves this quenching, yielding a direct, measurable increase in fluorescence. In contrast, using standard lipophilic dyes like DiI typically requires the co-incorporation of a FRET acceptor (e.g., DiD) to achieve a comparable fusion-dependent signal change [2].
| Evidence Dimension | Assay component requirements for fusion detection |
| Target Compound Data | Octadecyl Rhodamine B Chloride (Functions as a single-dye dequenching reporter at 1-9 mol%) |
| Comparator Or Baseline | DiI (Requires a secondary FRET acceptor like DiD for optimal fusion reporting) |
| Quantified Difference | 1 fluorophore required (target compound) vs. 2 fluorophores required (DiI/DiD FRET pair). |
| Conditions | Viral or liposomal membrane fusion assays |
Procuring Octadecyl Rhodamine B Chloride allows laboratories to streamline fusion assay protocols by eliminating the need to balance and optimize dual-dye FRET pairs.
The optical properties of the rhodamine fluorophore shift significantly when anchored in a lipid environment, requiring specific optical calibration. In lipid membranes or surfactant micelles (e.g., Triton X-100), monomeric Octadecyl Rhodamine B Chloride exhibits an absorption maximum at ~565 nm with a molar extinction coefficient of 95,400 M-1cm-1[1]. This contrasts with aqueous Rhodamine B, which peaks at 554 nm with a higher extinction coefficient of ~106,000 M-1cm-1 [1]. Using aqueous baselines for membrane-bound tracers will result in quantitative loading errors.
| Evidence Dimension | Molar extinction coefficient and absorption maximum |
| Target Compound Data | Octadecyl Rhodamine B Chloride in lipids/micelles (λmax ~565 nm; ε = 95,400 M-1cm-1) |
| Comparator Or Baseline | Rhodamine B in water (λmax 554 nm; ε ~106,000 M-1cm-1) |
| Quantified Difference | 11 nm red-shift in absorption and ~10% reduction in extinction coefficient. |
| Conditions | Monomeric target compound in lipid/surfactant environment vs. Rhodamine B in aqueous solution |
Procurement teams and researchers must account for these specific spectral shifts when configuring optical filters and calculating quantitative dye loading in liposomes.
Octadecyl Rhodamine B Chloride is the right choice for virology laboratories needing a single-component reporter to quantify viral envelope fusion with host cells. Its ability to be loaded into viral membranes at self-quenching concentrations allows for direct, real-time kinetic readouts of lipid mixing upon fusion, eliminating the need for complex dual-dye FRET systems [1].
For formulation scientists evaluating synthetic lipid carriers, this compound is the preferred tracer for lipid mixing assays. By incorporating the dye at >2 mol% into test liposomes, developers can reliably benchmark the fusogenic potential and stability of LNP formulations against biological or artificial target membranes using standard fluorescence dequenching protocols[2].
When studying the cellular uptake of OMVs or tracking intracellular organelles, standard water-soluble dyes rapidly leak or wash out. Octadecyl Rhodamine B Chloride is a highly reliable selection here, as its C18 anchor ensures permanent integration into the vesicle bilayer, providing stable, long-term fluorescent tagging without rapid signal loss [3].